4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-BUTOXY-3-METHYLBENZOYL)-5-(4-CHLOROPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-(4-BUTOXY-3-METHYLBENZOYL)-5-(4-CHLOROPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzoic acid derivative, followed by the introduction of the butoxy and methyl groups. The next step involves the formation of the pyrrolidone ring, which is achieved through a series of cyclization reactions. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-BUTOXY-3-METHYLBENZOYL)-5-(4-CHLOROPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diethylaminoethyl group allows it to interact with receptors or enzymes, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrrolidone derivatives and benzoic acid derivatives. What sets 4-(4-BUTOXY-3-METHYLBENZOYL)-5-(4-CHLOROPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. Some similar compounds include:
- 4-(4-BUTOXY-3-METHYLBENZOYL)-5-(4-METHYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-(4-BUTOXY-3-METHYLBENZOYL)-5-(4-FLUOROPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
Properties
Molecular Formula |
C28H35ClN2O4 |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H35ClN2O4/c1-5-8-17-35-23-14-11-21(18-19(23)4)26(32)24-25(20-9-12-22(29)13-10-20)31(28(34)27(24)33)16-15-30(6-2)7-3/h9-14,18,25,32H,5-8,15-17H2,1-4H3/b26-24+ |
InChI Key |
WOVKHPYWMVMALW-SHHOIMCASA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)Cl)/O)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)Cl)O)C |
Origin of Product |
United States |
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